molecular formula C6H3ClF3NO B2699558 6-Chloro-5-(trifluoromethyl)pyridin-3-OL CAS No. 1211578-93-6

6-Chloro-5-(trifluoromethyl)pyridin-3-OL

Cat. No. B2699558
CAS RN: 1211578-93-6
M. Wt: 197.54
InChI Key: YPZNWJDFGOYBMM-UHFFFAOYSA-N
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Description

6-Chloro-5-(trifluoromethyl)pyridin-3-OL , also known by its chemical formula C6H3ClF3NO , is a heterocyclic organic compound. It belongs to the pyridine family and contains a chlorine atom, a trifluoromethyl group, and a hydroxyl group attached to the pyridine ring. The compound’s molecular weight is approximately 197.54 g/mol .


Synthesis Analysis

The synthesis of this compound involves various methods. One notable derivative, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , serves as a chemical intermediate for the synthesis of crop-protection products. Researchers have reported several synthetic routes for 2,3,5-DCTF .

Scientific Research Applications

Antimicrobial Activities and DNA Interaction

6-Chloro-5-(trifluoromethyl)pyridin-3-OL and related compounds have been investigated for their antimicrobial activities. For example, 2-Chloro-6-(trifluoromethyl)pyridine has been characterized by various spectroscopic methods and tested for its antimicrobial properties using the minimal inhibitory concentration method. The effects of the molecule on pBR322 plasmid DNA were also explored through agarose gel electrophoresis experiments, indicating potential applications in studying DNA interactions and antimicrobial research (Evecen et al., 2017).

Synthesis of N-Heterocycles

The compound 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which is structurally related to this compound, serves as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles. This highlights the compound's utility in organic synthesis, particularly in the preparation of biologically active N-heterocycles with potential pharmaceutical applications (Channapur et al., 2019).

Structural and Spectroscopic Characterization

Research into the structural and spectroscopic properties of compounds related to this compound, such as the investigation of novel interaction products of 5-trifluoromethyl-pyridine-2-thione with iodine, provides insights into their chemical behavior. This work includes studies on crystal structure, vibrational frequencies, and molecular electrostatic potential, contributing to a deeper understanding of the chemical and physical properties of these compounds and their potential applications in various fields of chemistry (Chernov'yants et al., 2011).

Photodynamic Therapy

The structure of 2,4,6-triarylpyridines, which are related to this compound, has been explored for their applications in photodynamic therapy. These compounds, due to their p-stacking ability, have been recommended for cell-specific cancer therapy, indicating the potential of pyridine derivatives in medical applications, including as photosensitizers in the treatment of cancer (Maleki, 2015).

Safety and Hazards

  • MSDS : Link to MSDS

properties

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-4(6(8,9)10)1-3(12)2-11-5/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZNWJDFGOYBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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